molecular formula C6H9N5O2 B104433 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide CAS No. 188612-53-5

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide

Cat. No. B104433
M. Wt: 183.17 g/mol
InChI Key: AGQNTADHDRGUOT-UHFFFAOYSA-N
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Description

The compound 5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various natural and synthetic compounds with pharmaceutical relevance .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the base-catalyzed cyclization of certain precursors can lead to the formation of substituted imidazoles, as demonstrated in the preparation of 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which is a related compound . Additionally, the parallel synthesis approach has been employed to create a library of imidazole-4,5-dicarboxamides, which are structurally related to the compound of interest and bear amino acid esters . Another method involves the reaction of critical pyrazine intermediates with amino acid esters to yield symmetric bis(imidazole-4,5-dicarboxamides) .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can be substituted at various positions to yield a wide array of compounds. The intramolecular hydrogen bonding within these molecules can influence the presentation of pharmacophores, which are crucial for their biological activity . The orientation of substituents on the imidazole ring can be determined by spectroscopic methods, such as 1H-NMR, which provides insights into the molecular conformation .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to form 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, which are important purine analogs . The reactivity of these compounds can be further explored to synthesize nucleosides, which have shown anticancer activity in preliminary tests . Additionally, the coupling of 5-diazomidazole-4-carboxamide with reactive substrates can lead to the formation of imidazo[5,1-c][1,2,4]triazines, showcasing the versatility of imidazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the imidazole ring. These properties are essential for the purification and characterization of the compounds, as well as for their application in drug development. Techniques such as column chromatography and LC-MS are commonly used to purify and characterize these compounds . The stability of these molecules can vary, with some intermediates being unstable and undergoing further reactions or decompositions .

Scientific Research Applications

Synthesis of Antitumor Drugs

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide serves as a key intermediate in the synthesis of the antitumor drug temozolomide. New synthetic routes to temozolomide have been explored using this compound, demonstrating its significance in medicinal chemistry (Wang et al., 1997).

Development of 9-Substituted Guanines

This compound has been utilized in the synthesis of 9-substituted guanines. An efficient synthesis process involves the conversion of 5-aminoimidazole-4-carboxamide derivatives into 9-substituted guanines under aqueous basic conditions, showcasing the versatility of the compound in organic synthesis (Alhede et al., 1991).

Structural Studies in Chemistry

The compound has been a subject of interest in structural chemistry, with studies focusing on its molecular and crystal structure. For example, an X-ray crystal and molecular structure study of a derivative of this compound provided insights into its geometric and intramolecular characteristics (Briant et al., 1995).

Polymerisation Applications

In biochemistry, 5-amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide derivatives have been used in the polymerization process. The synthesis and enzymatic polymerization of its triphosphate derivative highlight its applicability in nucleic acid research (Pochet & D'ari, 1990).

Development of Novel Compounds

The compound plays a role in the development of novel chemical entities. For instance, it has been used in synthesizing new imidazotetrazines and imidazotriazines, expanding the chemical diversity in drug discovery (Wang et al., 1998).

Synthesis of AICAR 5′-Monophosphate

The compound has been instrumental in the synthesis of 5′-monophosphate (ZMP), a precursor of purine nucleotides. This application is significant in biochemical studies related to nucleotide biosynthesis (Oliviero et al., 2010).

Synthesis of Tetrahydrochromenoimidazoles

It has also been used in the synthesis of 5-carboxamide-substituted tetrahydrochromenoimidazoles, contributing to the exploration of new therapeutic agents (Palmer et al., 2009).

Future Directions

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide has been of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle . It has potent anti-inflammatory and pro-resolving properties in inflammation which are contributing to a reduction of inflammatory edema and antinociception .

properties

IUPAC Name

5-amino-1-N-methylimidazole-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O2/c1-9-6(13)11-2-10-3(4(11)7)5(8)12/h2H,7H2,1H3,(H2,8,12)(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQNTADHDRGUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C=NC(=C1N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(n-methylcarbamoyl)imidazole-4-carboxamide

CAS RN

188612-53-5
Record name 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-N-methyl-1H-imidazol-1,4-dicarboxamid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-AMINO-N1-METHYL-1H-IMIDAZOLE-1,4-DICARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wang, MFG Stevens, T Chan… - The Journal of …, 1997 - ACS Publications
Three new pathways to the antitumor drug temozolomide (4) have been explored via intermediates 3, 6, and 7. The key intermediate 5-amino-1-(N-methylcarbamoyl)imidazole-4-…
Number of citations: 39 pubs.acs.org
RT Wheelhouse, DAF Langnel… - Journal of the Chemical …, 1998 - pubs.rsc.org
Novel 3-substituted imidazo[5,1-d][1,2,3,5]tetrazinones 3 have been prepared by two routes: reaction of 5-diazoimidazole-4-carboxamide 2 and isocyanates, and nitrosative cyclisation …
Number of citations: 0 pubs.rsc.org
Y Wang, PR Lowe, WT Thomson, J Clark… - Chemical …, 1997 - pubs.rsc.org
Interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates yields N-substituted 1-carbamoylimidazoles which can be cyclised to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, …
Number of citations: 15 pubs.rsc.org
MFG Stevens - 2008 - books.google.com
It would be easy, but dishonest, to claim that the discovery of temozolomide was a triumph of rational drug design. The molecule is a product of an era when “chemistry-driven” drug …
Number of citations: 14 books.google.com

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